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Compound of Interest

Compound Name: 4-(2-chloroethyl)acetophenone

Cat. No.: B1360308

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)acetophenone, a substituted aromatic ketone, is a versatile chemical
intermediate with significant applications in organic synthesis, particularly in the development of
pharmaceutical compounds. Its chemical structure, featuring a reactive chloroethyl group and a
ketone functional group, allows for a variety of chemical transformations, making it a valuable
building block for the synthesis of more complex molecules. This technical guide provides a
comprehensive overview of its nomenclature, chemical properties, synthesis, and its role in
medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides a
unique and unambiguous identifier based on its chemical structure.
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Identifier Value

CAS Number 69614-95-5[1]

IUPAC Name 4'-(3-Chloroethyl)acetophenone[1]
Synonyms 1-(4-(2-Chloroethyl)phenyl)ethanone
Molecular Formula C10H11CIO[1]

Molecular Weight 182.65 g/mol [1]

_ le.Chemical structure of 4-(2-
Chemical Structure
Chloroethyl)acetophenone

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 4-(2-
chloroethyl)acetophenone is essential for its identification, purification, and characterization
in a laboratory setting.
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Property Value Source
Physical State Solid

Melting Point Not available

Boiling Point Not available

Density Not available

Major peaks at m/z 167, 149,
Mass Spectrum (EI) NIST[1]
131, 103, 77

Characteristic C=0 stretch
Infrared (IR) Spectrum NIST[1]
(~1680 cm™1), C-Cl stretch

Expected signals for aromatic
1H NMR Spectrum protons, acetyl protons, and

chloroethyl protons

Expected signals for aromatic
carbons, carbonyl carbon,

13C NMR Spectrum
acetyl carbon, and chloroethyl

carbons

Note: Experimentally determined values for melting point, boiling point, density, and detailed
NMR spectra are not readily available in the public domain and would require experimental
determination or access to proprietary databases.

Synthesis of 4-(2-Chloroethyl)acetophenone

The primary method for the synthesis of 4-(2-chloroethyl)acetophenone is through the
Friedel-Crafts acylation of (2-chloroethyl)benzene. This electrophilic aromatic substitution
reaction involves the introduction of an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

e (2-Chloroethyl)benzene
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Acetyl chloride (CHsCOCI)

Anhydrous aluminum chloride (AICIs)

Dichloromethane (CHzClz) or another suitable inert solvent
Hydrochloric acid (HCI), aqueous solution

Sodium bicarbonate (NaHCOs3), saturated aqueous solution
Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,
dropping funnel, etc.)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
suspend anhydrous aluminum chloride in dichloromethane.

Cool the suspension in an ice bath to 0 °C.
Slowly add acetyl chloride to the stirred suspension.

To this mixture, add (2-chloroethyl)benzene dropwise via a dropping funnel, maintaining the
temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker
of crushed ice and concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.
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» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

o Purify the crude 4-(2-chloroethyl)acetophenone by column chromatography on silica gel or
by recrystallization from a suitable solvent system.

Reaction Process

Aqueous Workup
(HCI, NaHCO3)

Acetyl Chioride gegEe

Chloroethylbenzene

Crude 4-(2-Chloroethyl)acetophenone Pure 4-(2-Chloroethyl)acetophenone

Click to download full resolution via product page

General workflow for the synthesis of 4-(2-chloroethyl)acetophenone.

Applications in Drug Development

Acetophenone derivatives are crucial intermediates in the synthesis of a wide array of
pharmaceutical agents. While specific, direct evidence of 4-(2-chloroethyl)acetophenone's
use in the synthesis of blockbuster drugs like Raloxifene or Netupitant is not prominently
documented in publicly available literature, its structure suggests it is a highly plausible
precursor for various pharmacologically active molecules. The chloroethyl group can be readily
converted to other functional groups, such as amines or ethers, through nucleophilic
substitution reactions. This versatility makes it a valuable starting material for building the core
structures of many drug candidates.

For instance, the 4-(2-aminoethyl)phenyl ketone substructure is found in several biologically
active compounds. 4-(2-Chloroethyl)acetophenone can serve as a direct precursor to this
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moiety through reaction with ammonia or other primary and secondary amines.

4-(2-Chloroethyl)acetophenone

Nucleophilic Substitution
(e.g., with an amine, R2NH)

4-(2-Aminoethyl)acetophenone Derivative

Further Synthetic Transformations

Biologically Active Compound / Drug Candidate

Click to download full resolution via product page

Potential synthetic utility in drug development.

Potential Biological Significance and Signaling
Pathways

While the biological activity of 4-(2-chloroethyl)acetophenone itself has not been extensively
studied, many of its derivatives, particularly chalcones synthesized from acetophenones,
exhibit a broad range of pharmacological effects. These include anti-inflammatory,
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antimicrobial, and anticancer activities. The underlying mechanisms of action for these
derivatives often involve the modulation of various signaling pathways.

For example, chalcone derivatives have been shown to inhibit the activity of enzymes such as
cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory
cascade. In the context of cancer, some acetophenone-derived compounds have been found to
interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis,
such as the NF-kB and MAPK/ERK pathways.

It is plausible that novel compounds synthesized from 4-(2-chloroethyl)acetophenone could
be designed to target specific components of these or other disease-related signaling
pathways. However, this remains an area for future research and development.

Conclusion

4-(2-Chloroethyl)acetophenone is a chemical intermediate with significant potential in the
field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a standard
and scalable process. The reactivity of its chloroethyl group provides a handle for the
introduction of diverse functionalities, enabling the creation of a wide range of derivatives.
While detailed biological studies on this specific compound are lacking, the known
pharmacological activities of related acetophenone derivatives suggest that it is a promising
scaffold for the development of new therapeutic agents. Further research into the synthesis of
novel compounds from 4-(2-chloroethyl)acetophenone and the evaluation of their biological
activities is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360308#4-2-chloroethyl-acetophenone-cas-
number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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